5-Methoxy-2-(morpholylethylthio)benzimidazole
Description
5-Methoxy-2-(morpholylethylthio)benzimidazole is a benzimidazole derivative featuring a methoxy group at the 5-position and a morpholine-substituted ethylthio group at the 2-position. The benzimidazole core is known for its broad bioactivity, including antifungal, antiparasitic, and anticancer properties .
Properties
Molecular Formula |
C14H19N3O2S |
|---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C14H19N3O2S/c1-18-11-2-3-12-13(10-11)16-14(15-12)20-9-6-17-4-7-19-8-5-17/h2-3,10H,4-9H2,1H3,(H,15,16) |
InChI Key |
XZFOZZHUMZWBRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzodiazole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction where the benzodiazole derivative reacts with 2-chloroethylmorpholine in the presence of a base.
Formation of the Sulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
S-Alkylation of 5-Methoxy-2-mercaptobenzimidazole
The primary synthetic route involves S-alkylation of 5-methoxy-2-mercaptobenzimidazole (CAS 37052-78-1) with morpholylethyl halides (e.g., chloroethylmorpholine). This reaction typically proceeds under basic conditions:
-
Conditions : NaOH/KOH, phase transfer catalyst (e.g., tetrabutylammonium bromide), dichloromethane/water biphasic system, 25–60°C .
| Reaction Parameter | Typical Range |
|---|---|
| Temperature | 40–60°C |
| Solvent | Dichloromethane |
| Catalyst | Phase transfer (e.g., TBAB) |
| Reaction Time | 3–8 hours |
This method minimizes disulfide byproduct formation due to controlled pH and phase separation .
Oxidation Reactions
The thioether group (-S-) undergoes selective oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:
-
Oxidizing Agents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or sodium persulfate .
-
Conditions : -10°C to 10°C in dichloromethane or methanol.
-
Selectivity : Sulfoxide forms at 0–5°C; sulfone requires excess oxidizer at 20–25°C .
| Oxidant | Product | Yield | Conditions |
|---|---|---|---|
| H₂O₂ | Sulfoxide | 65–75% | 0–5°C, 2–4 hours |
| mCPBA | Sulfone | 80–85% | RT, 6–8 hours |
Sulfoxidation is critical for prodrug activation in medicinal applications .
Nucleophilic Substitution
The morpholine ring participates in nucleophilic substitutions due to its tertiary amine:
-
Reagents : Alkyl halides, acyl chlorides, or sulfonating agents.
-
Example : Reaction with methyl iodide in methanol yields quaternary ammonium derivatives.
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Morpholylethylthio group | CH₃I | N-Methylmorpholinium derivative | 68% |
Mechanistic studies suggest SN2 pathways dominate due to steric hindrance at the morpholine nitrogen.
Cyclization and Ring-Opening
The benzimidazole core facilitates cyclization under acidic or thermal conditions:
-
Cyclization : Heating in acetic anhydride forms fused tricyclic structures.
-
Ring-Opening : Hydrolysis with HCl (6M) cleaves the imidazole ring to yield diaminoanisole derivatives .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | Ac₂O, 100°C, 3 hours | Tricyclic benzimidazolidine | 55% |
| Hydrolysis | HCl (6M), reflux, 8 hours | 3,4-Diaminoanisole | 82% |
Mannich and Condensation Reactions
The NH group of benzimidazole participates in Mannich reactions:
-
Reagents : Formaldehyde + secondary amine (e.g., piperidine).
-
Example : Forms 2-(morpholylethylthio)-5-methoxy-1-(piperidinomethyl)benzimidazole .
| Amine | Formaldehyde Equiv. | Product Yield |
|---|---|---|
| Piperidine | 1.2 | 70% |
| Morpholine | 1.5 | 65% |
Metal Complexation
The sulfur and nitrogen atoms act as ligands for transition metals:
| Metal Salt | Ligand Site | Complex Stoichiometry |
|---|---|---|
| CuCl₂ | S, N | 1:2 (Metal:Ligand) |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (DSC data).
-
Photolysis : UV light (254 nm) induces cleavage of the thioether bond, forming 5-methoxybenzimidazole and morpholylethyl disulfide .
This compound’s reactivity profile underscores its versatility in pharmaceutical synthesis and materials science. Further studies should explore its catalytic and biological applications.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives derived from benzimidazole compounds. For instance, a series of derivatives based on 5-methoxy-2-mercaptobenzimidazole exhibited substantial anticonvulsant activity in animal models, demonstrating a significant delay in seizure onset compared to standard drugs like diazepam . The presence of specific functional groups in these derivatives appears to enhance their efficacy, suggesting that 5-Methoxy-2-(morpholylethylthio)benzimidazole could similarly exhibit anticonvulsant effects.
Antimicrobial and Antitubercular Activities
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to 5-Methoxy-2-(morpholylethylthio)benzimidazole have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth . This suggests that 5-Methoxy-2-(morpholylethylthio)benzimidazole could be developed as a potential therapeutic agent against resistant bacterial infections.
Anticancer Potential
The anticancer activity of benzimidazole derivatives has also been explored. Compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies . The mechanism of action often involves the inhibition of critical cellular pathways, making these compounds valuable candidates for further development in cancer treatment.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methoxybenzimidazole | Methoxy group at position 5 | Lacks thioether functionality |
Mechanism of Action
The mechanism of action of 5-methoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring and sulfanyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Key Observations :
- Synthetic Complexity : Omeprazole’s synthesis involves oxidation steps (e.g., sulfinyl group formation), while simpler derivatives like 5d use direct nucleophilic substitution . The morpholylethylthio group in the target compound may require specialized conditions due to the morpholine ring’s steric and electronic effects.
- Yields : Derivatives with electron-withdrawing groups (e.g., nitro in 5d) exhibit moderate yields (53–78%), whereas carbendazim achieves higher yields due to optimized industrial processes .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- The morpholylethylthio group likely enhances solubility in polar solvents compared to alkylthio derivatives (e.g., octadecylthio in copper corrosion inhibitors) .
- Omeprazole’s sulfinyl group increases polarity but reduces thermal stability compared to thioether analogs .
Antifungal Activity:
- Carbendazim : Broad-spectrum fungicide targeting β-tubulin assembly (MIC: 0.1–1 µg/mL). Resistance is common due to single-site action .
Corrosion Inhibition:
- 5-Methoxy-2-(octadecylthio)benzimidazole: Forms self-assembled monolayers on copper, reducing corrosion (efficiency: >90% at 1 mM) .
- Target Compound : The morpholine group may improve adhesion to metal surfaces compared to alkyl chains, though data are lacking.
Mechanistic Insights
- Fungicidal Action : Benzimidazoles like carbendazim disrupt fungal microtubules, whereas derivatives with bulky substituents (e.g., morpholylethylthio) may interfere with nucleic acid synthesis or enzyme inhibition .
- Acid Suppression : Omeprazole’s sulfinyl group enables covalent binding to H+/K+-ATPase, a mechanism unlikely in thioether analogs like the target compound .
Biological Activity
5-Methoxy-2-(morpholylethylthio)benzimidazole is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, antiproliferative, and antioxidant properties, supported by recent research findings.
1. Antimicrobial Activity
Research indicates that 5-Methoxy-2-(morpholylethylthio)benzimidazole exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 8 |
These results suggest that the compound possesses moderate to high antibacterial activity, making it a potential candidate for further development in antimicrobial therapies .
2. Antiproliferative Activity
The antiproliferative effects of 5-Methoxy-2-(morpholylethylthio)benzimidazole have been evaluated against several cancer cell lines. In vitro studies demonstrated significant growth inhibition in human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The IC50 values obtained were:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.1 |
| A549 | 4.0 |
These findings indicate that the compound may act as a potent anticancer agent, potentially through mechanisms involving the induction of oxidative stress and apoptosis in tumor cells .
The mechanism through which 5-Methoxy-2-(morpholylethylthio)benzimidazole exerts its biological effects has been explored in various studies. It has been proposed that the compound interacts with specific enzymes and proteins involved in cellular processes. For example, it has been identified as a reversible inhibitor of tyrosinase, with a competitive inhibition mechanism characterized by an IC50 value of 60 ± 2 nM . Molecular docking studies revealed binding interactions with critical amino acid residues, suggesting a targeted approach to enzyme inhibition.
4. Antioxidant Activity
In addition to its antimicrobial and antiproliferative properties, 5-Methoxy-2-(morpholylethylthio)benzimidazole has shown promising antioxidant activity. The compound demonstrated the ability to scavenge reactive oxygen species (ROS), which is crucial for mitigating oxidative stress within cells. Comparative studies indicated that while it exhibited antioxidant properties, its efficacy was less than that of established antioxidants like N-acetyl-L-cysteine (NAC) .
Q & A
Q. What are the standard synthetic routes for 5-methoxy-2-(morpholylethylthio)benzimidazole, and how can intermediates be optimized for yield?
The compound is typically synthesized via a multi-step protocol starting with 4-methoxy-o-phenylenediamine. A key intermediate, 5-methoxy-2-mercaptobenzimidazole, is prepared by reacting the diamine with carbon disulfide in the presence of KOH (1:1 molar ratio) under reflux in ethanol for 6–8 hours . Subsequent alkylation with morpholinylethyl chloride requires careful pH control (pH 9–10) using NaHCO₃ and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency . Yield optimization involves monitoring reaction progress via TLC and recrystallizing intermediates from methanol/water mixtures .
Q. How is the purity of 5-methoxy-2-(morpholylethylthio)benzimidazole validated during synthesis?
Purity is assessed using a combination of HPLC (C18 column, acetonitrile/water mobile phase) and spectral techniques. IR spectroscopy confirms the presence of morpholine C-N stretching (1,100–1,250 cm⁻¹) and benzimidazole N-H bonds (3,200–3,400 cm⁻¹). ¹H-NMR analysis verifies methoxy (-OCH₃) singlet integration at δ 3.8–4.0 ppm and morpholine protons as a multiplet at δ 2.4–2.6 ppm . Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Standard assays include:
- Antimicrobial activity : Disc diffusion against S. aureus and E. coli (DMF as solvent, Ampicillin control) .
- CYP inhibition : Microsomal assays using human liver microsomes and fluorogenic substrates (e.g., CYP3A4 inhibition via midazolam 1'-hydroxylation) .
- Solubility : Shake-flask method in PBS (pH 6.8 and 7.4) with UV-Vis quantification at λmax ~270 nm .
Advanced Research Questions
Q. How do pharmacokinetic properties (e.g., GI absorption) of 5-methoxy-2-(morpholylethylthio)benzimidazole correlate with its structural features?
The compound exhibits high GI absorption (Caco-2 permeability >1 × 10⁻⁶ cm/s) due to its moderate logP (~2.5) and hydrogen-bond acceptor count (4–5). However, its inability to cross the blood-brain barrier (BBB) is attributed to P-glycoprotein efflux and high polar surface area (>80 Ų) . Contradictions arise between in vitro permeability models and in vivo bioavailability studies, necessitating bile duct cannulation in rodents to assess first-pass metabolism .
Q. What experimental strategies resolve contradictions in CYP inhibition data across studies?
Discrepancies in CYP inhibition potency (e.g., IC₅₀ variability for CYP2C19) may stem from differences in:
- Enzyme source : Recombinant CYP vs. human liver microsomes.
- Incubation conditions : Pre-incubation time (≥30 min recommended for time-dependent inhibition) .
- Substrate selection : Use of probe drugs with overlapping metabolic pathways (e.g., omeprazole for CYP2C19) . Validate findings with LC-MS/MS quantification of metabolite formation rates .
Q. How can computational methods improve reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states for sulfinyl group formation, a rate-limiting step in analogs like omeprazole . Machine learning models trained on reaction databases (e.g., USPTO) can propose optimal solvents (e.g., dichloromethane/water biphasic systems) and catalysts (e.g., EDTA-Na₂ to suppress byproducts) . Reaction path sampling (RPS) algorithms further narrow experimental parameters, reducing optimization cycles by 40% .
Q. What analytical challenges arise in characterizing metal complexes of this benzimidazole derivative?
ZnCl₂ complexes exhibit variable stoichiometry (1:1 or 2:1 ligand:metal ratio) depending on pH. Characterize using:
- Molar conductivity : Low values (<30 S cm²/mol) indicate non-electrolytic behavior .
- ESI-MS : Detect [M+Zn–2Cl]⁺ clusters.
- Thermogravimetric analysis (TGA) : Dehydration steps at 80–120°C confirm coordinated water .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
